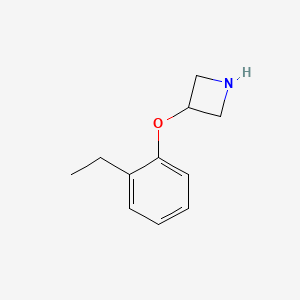

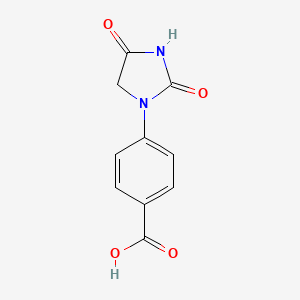

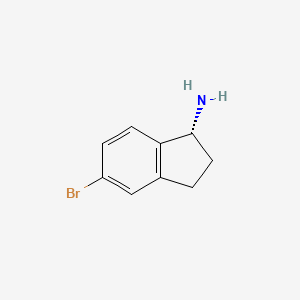

![molecular formula C18H22ClNO B1437568 N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline CAS No. 1040684-31-8](/img/structure/B1437568.png)

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline

Übersicht

Beschreibung

“N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline” is a chemical compound that is likely related to the family of phenoxy herbicides . Phenoxy herbicides are commercially important and widely used in agriculture . They act by mimicking the auxin growth hormone indoleacetic acid (IAA), inducing rapid, uncontrolled growth in broad-leaf plants .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The obtained compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring (the presence of a methyl group in the meta or para positions and the presence of chlorine in the para position) as well as the length of the alkyl chain (from hexyl to tetradecyl) .Wissenschaftliche Forschungsanwendungen

Metabolic Pathway and Degradation

- Metabolic Pathway in Microorganisms : Sphingobium sp. strain MEA3-1 utilizes 2-Methyl-6-ethylaniline, a degradation intermediate of certain herbicides, as a carbon and energy source. This process involves a novel flavin-dependent monooxygenase system (Dong et al., 2015).

- Herbicide Metabolism : Comparative metabolism studies in human and rat liver microsomes reveal the processing of chloroacetamide herbicides into metabolites, including 2-methyl-6-ethylaniline, as part of a complex activation pathway (Coleman et al., 2000).

Synthesis and Characterization

- Synthesis of Novel Compounds : Novel synthesis approaches for impurities of the Propisochlor herbicide from 2-ethyl-6-methylaniline precursor have been developed, showcasing chemical versatility and adaptability (Behera et al., 2022).

- Antimicrobial Evaluation : Synthesis of compounds derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide, a derivative of ethyl 2-(4-chloro-3-methylphenoxy) acetate, exhibited notable antibacterial and antifungal activities (Fuloria et al., 2009).

Pharmaceutical Applications

- Dasatinib Synthesis : The synthesis of Dasatinib, an antitumor agent, involves 2-Chloro-6-methylaniline, showcasing the compound's relevance in pharmaceutical synthesis (Zang Jia-liang et al., 2009).

Environmental Monitoring

- Electrochemical Sensor Development : The development of an electrochemical sensor for the determination of the herbicide MCPA and its metabolite 4-chloro-2-methylphenol demonstrates the compound's importance in environmental monitoring (Rahemi et al., 2015).

Eigenschaften

IUPAC Name |

N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO/c1-4-15-7-5-6-13(2)18(15)20-10-11-21-17-9-8-16(19)12-14(17)3/h5-9,12,20H,4,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNVVPKOJHANRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NCCOC2=C(C=C(C=C2)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

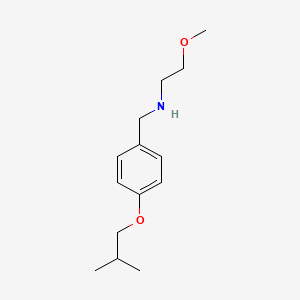

![N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine](/img/structure/B1437492.png)

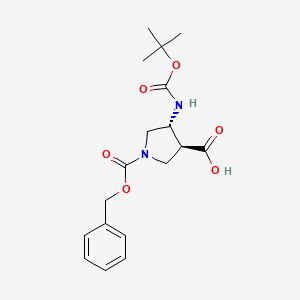

amine](/img/structure/B1437495.png)